

Application Notes and Protocols: Ziritaxestat in Combination with Pirfenidone or Nintedanib

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Compound of Interest

Compound Name: Ziritaxestat

Cat. No.: B607656

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These application notes provide a summary of the research and clinical findings on the use of **ziritaxestat** (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary fibrosis (IPF).

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need.^{[1][2]} While pirfenidone and nintedanib are approved treatments that slow disease progression, they do not halt or reverse the fibrotic process, and their use can be limited by adverse effects.^{[1][2]} **Ziritaxestat** was investigated as a novel therapeutic agent targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in fibrosis.^{[1][3]} The rationale for combining **ziritaxestat** with pirfenidone or nintedanib was to target different fibrotic pathways simultaneously, potentially leading to additive or synergistic effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk profile.^{[1][2][4]}

Data Presentation

The primary quantitative data available for the combination of **ziritaxestat** with pirfenidone or nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical

trials. These studies evaluated two doses of **ziritaxestat** (200 mg and 600 mg once daily) added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[\[1\]](#)[\[4\]](#)

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials[\[1\]](#)[\[3\]](#)

Trial	Treatment Group	Annual Rate of Decline in Forced Vital Capacity (FVC) (mL)
ISABELA 1	Ziritaxestat 600 mg + Standard of Care	-124.6
	Ziritaxestat 200 mg + Standard of Care	-173.9
	Placebo + Standard of Care	-147.3
ISABELA 2	Ziritaxestat 600 mg + Standard of Care	-173.8
	Ziritaxestat 200 mg + Standard of Care	-174.9
	Placebo + Standard of Care	-176.6

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials[\[1\]](#)[\[3\]](#)

Trial	Treatment Group	All-Cause Mortality (%)
ISABELA 1	Ziritaxestat 600 mg + Standard of Care	8.0
	Ziritaxestat 200 mg + Standard of Care	4.6
	Placebo + Standard of Care	6.3
ISABELA 2	Ziritaxestat 600 mg + Standard of Care	9.3
	Ziritaxestat 200 mg + Standard of Care	8.5
	Placebo + Standard of Care	4.7

Note: Preclinical data on the combination of **ziritaxestat** with pirfenidone or nintedanib, including potential synergistic or additive effects on fibrosis biomarkers, are not extensively available in published literature.

Experimental Protocols

The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2 clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of **Ziritaxestat** in Addition to Standard of Care in Subjects with Idiopathic Pulmonary Fibrosis (ISABELA 1 & 2).[\[5\]](#)

1. Study Objectives:

- Primary: To evaluate the effect of **ziritaxestat** compared to placebo on the rate of decline of FVC in participants with IPF receiving standard of care.[\[4\]](#)[\[5\]](#)
- Secondary: To assess the effect of **ziritaxestat** on disease progression, time to first respiratory-related hospitalization, and health-related quality of life.[\[4\]](#)[\[5\]](#)

2. Study Design:

- Two identically designed, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[\[1\]](#)[\[5\]](#)
- Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[\[1\]](#)[\[5\]](#)

3. Participant Population:

- Adults (≥ 40 years old) with a confirmed diagnosis of IPF.
- Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.

4. Investigational Treatment Arms:

- Arm 1: **Ziritaxestat** 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[\[1\]](#)[\[4\]](#)
- Arm 2: **Ziritaxestat** 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[\[1\]](#)[\[4\]](#)
- Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[\[1\]](#)[\[4\]](#)

5. Study Procedures:

- Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline measurements including pulmonary function tests (PFTs), and quality of life questionnaires.
- Randomization: Eligible participants randomized to one of the three treatment arms.
- Treatment Period: Minimum of 52 weeks of treatment.[\[4\]](#)[\[5\]](#)
- Assessments:
 - PFTs (including FVC) performed at baseline and at regular intervals throughout the study.
 - Safety and tolerability monitored through recording of adverse events, clinical laboratory tests, and physical examinations.

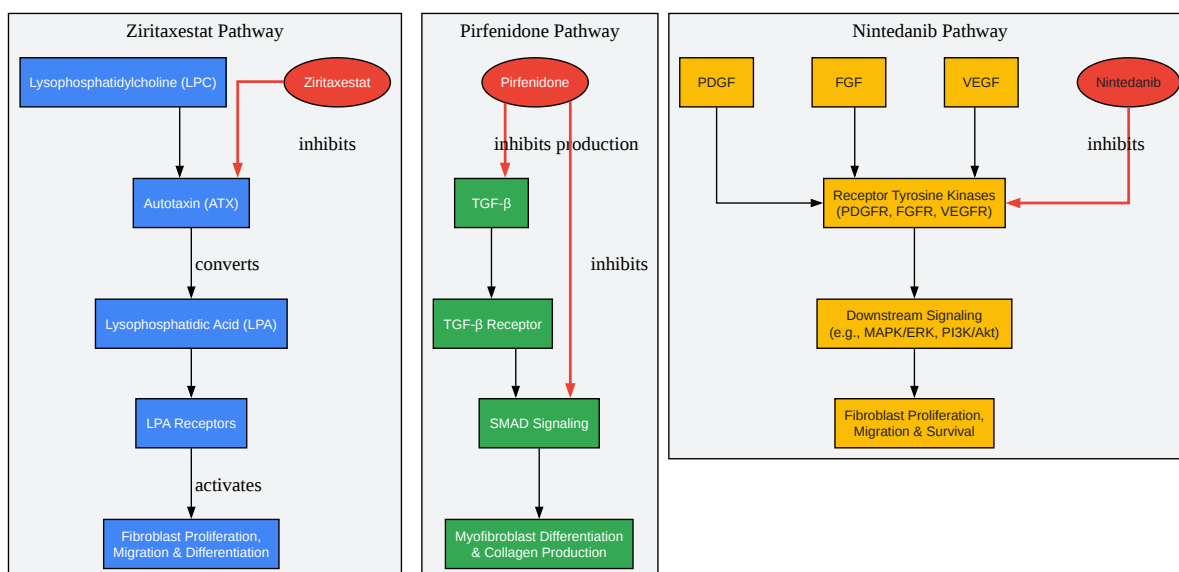
- Pharmacokinetic and pharmacodynamic assessments.[1]

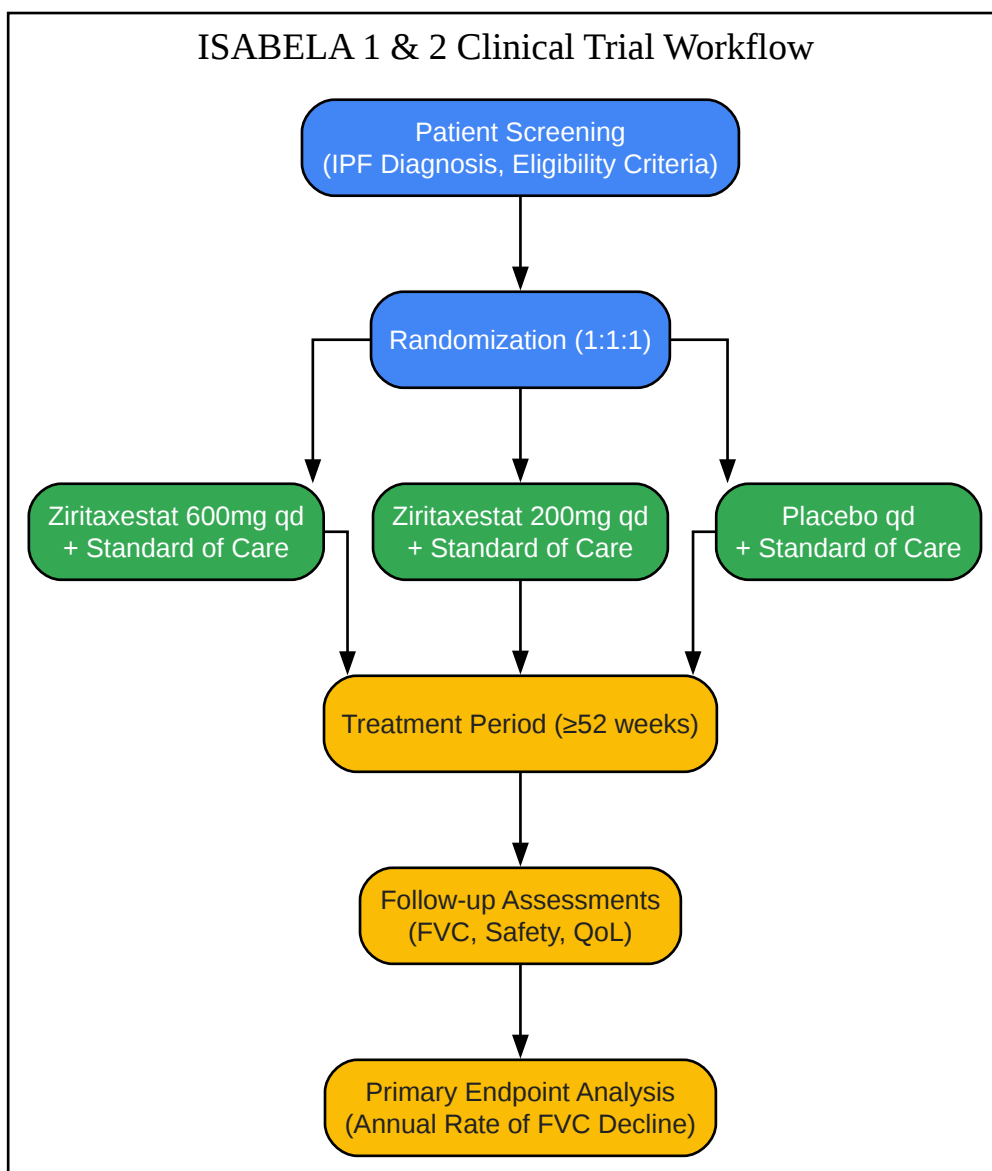
6. Outcome Measures:

- Primary Endpoint: Annual rate of decline in FVC (mL) over 52 weeks.[4][5]
- Key Secondary Endpoints:
 - Time to disease progression (defined as a $\geq 10\%$ absolute decline in percent predicted FVC or death).
 - Time to first respiratory-related hospitalization.[5]
 - Change from baseline in the St. George's Respiratory Questionnaire total score.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by each drug and the experimental workflow of the ISABELA trials.





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